4-bromo-2-(propan-2-yloxy)-1,3-thiazole
Description
Properties
CAS No. |
1159814-09-1 |
|---|---|
Molecular Formula |
C6H8BrNOS |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Propan 2 Yloxy 1,3 Thiazole
Electrophilic and Nucleophilic Reactivity Patterns
The reactivity of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole is dictated by the electronic nature of the thiazole (B1198619) ring, which is influenced by the electron-donating isopropoxy group at the C2 position and the electron-withdrawing bromine atom at the C4 position. This substitution pattern creates distinct sites for both electrophilic and nucleophilic attacks.
Analysis of Electrophilic Substitution at the Thiazole Ring
The thiazole ring is generally considered an electron-rich heterocycle, susceptible to electrophilic aromatic substitution. wikipedia.org The presence of the electron-donating 2-(propan-2-yloxy) group further activates the ring towards electrophiles. However, the deactivating effect of the bromine atom at C4 and the inherent reactivity of the C5 position of the thiazole ring must be considered.
In related 2-alkoxythiazole systems, electrophilic substitution, such as nitration and halogenation, typically occurs at the C5 position, which is the most nucleophilic site on the ring. masterorganicchemistry.commasterorganicchemistry.com For this compound, the C5 position is the only available site for electrophilic attack. Therefore, reactions with electrophiles like nitric acid/sulfuric acid or N-bromosuccinimide are expected to yield the corresponding 5-substituted derivatives. The general mechanism involves the attack of the electrophile by the electron-rich thiazole ring to form a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Investigation of Nucleophilic Substitution and Metal-Halogen Exchange at the C4-Bromine
The C4-bromine atom of this compound is a key handle for introducing a wide array of functional groups through nucleophilic substitution and metal-halogen exchange reactions.
Nucleophilic Aromatic Substitution (SNA r): While nucleophilic aromatic substitution is less common than its electrophilic counterpart, it can occur on aryl halides bearing electron-withdrawing groups. libretexts.org In the context of this compound, the electron-withdrawing nature of the thiazole ring itself can facilitate the displacement of the bromide ion by strong nucleophiles. For this to happen, the nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex, before the expulsion of the bromide ion. libretexts.org The presence of activating groups on the thiazole ring, such as nitro groups, would significantly enhance the feasibility of this reaction. nih.gov
Metal-Halogen Exchange: A more versatile method for functionalizing the C4 position is through metal-halogen exchange. researchgate.net This reaction involves the treatment of the bromo-compound with an organometallic reagent, typically an organolithium species like n-butyllithium or tert-butyllithium, at low temperatures. nih.gov This process generates a highly reactive 4-lithiated thiazole intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C4 position. The rate of exchange generally follows the trend I > Br > Cl. nih.gov The presence of the 2-isopropoxy group may influence the rate and efficiency of the exchange. This lithiated intermediate is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.
| Reactant (Electrophile) | Product | Reaction Type | Reference |
| H₂O | 2-(propan-2-yloxy)-1,3-thiazole | Hydrolysis of Grignard/Lithiated Species | nih.gov |
| CO₂ | 2-(propan-2-yloxy)-1,3-thiazole-4-carboxylic acid | Carboxylation of Grignard/Lithiated Species | rsc.org |
| R-CHO (Aldehyde) | 2-(propan-2-yloxy)-1,3-thiazol-4-ylmethanol | Addition to Carbonyl | researchgate.net |
| R-CN (Nitrile) | 2-(propan-2-yloxy)-1,3-thiazol-4-ylmethanone | Addition to Nitrile | researchgate.net |
Chemical Transformations Involving the Propan-2-yloxy Substituent
The 2-(propan-2-yloxy) group, while generally stable, can potentially undergo chemical transformations. Cleavage of the ether linkage can be achieved under harsh acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding 2-hydroxythiazole derivative. However, this reaction is often not trivial and may require forcing conditions. The resulting 2-hydroxythiazole can exist in equilibrium with its 2-thiazolone tautomer.
Advanced Cross-Coupling Reactions Involving the C-Br Bond
The C-Br bond in this compound is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira Couplings)
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.gov this compound is an excellent substrate for this reaction, readily coupling with a wide range of aryl- and vinylboronic acids or their esters. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The choice of ligand, base, and solvent can be crucial for achieving high yields.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-phenyl-2-(propan-2-yloxy)-1,3-thiazole | ~94 | arkat-usa.org |
| 4-Methoxyphenylboronic acid | Pd(dba)₂ / P(o-tolyl)₃ | K₃PO₄ | Toluene | 4-(4-methoxyphenyl)-2-(propan-2-yloxy)-1,3-thiazole | High | nih.gov |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₂CO₃ | Dioxane | 4-vinyl-2-(propan-2-yloxy)-1,3-thiazole | Good | nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net this compound can be efficiently coupled with various terminal alkynes to produce 4-alkynyl-2-(propan-2-yloxy)-1,3-thiazole derivatives, which are valuable intermediates in organic synthesis. Copper-free Sonogashira protocols have also been developed. libretexts.org
| Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(phenylethynyl)-2-(propan-2-yloxy)-1,3-thiazole | Good | researchgate.netnih.gov |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4-((trimethylsilyl)ethynyl)-2-(propan-2-yloxy)-1,3-thiazole | High | gelest.com |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 3-(2-(propan-2-yloxy)-1,3-thiazol-4-yl)prop-2-yn-1-ol | Moderate | researchgate.net |
Exploration of Other Transition Metal-Mediated Cross-Coupling Methodologies
Beyond Suzuki and Sonogashira couplings, the C-Br bond of this compound can participate in a variety of other important transition metal-mediated reactions.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov This reaction is known for its high functional group tolerance. The 4-lithiated or 4-magnesiated derivative of 2-(propan-2-yloxy)-1,3-thiazole, formed via metal-halogen exchange, can be transmetalated with a zinc salt to generate the corresponding organozinc reagent, which can then be used in a Negishi coupling. nih.gov
Stille Coupling: The Stille coupling utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. nih.gov While organotin compounds have toxicity concerns, the Stille reaction is highly versatile. This compound can be coupled with various organostannanes to form new C-C bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgorganic-chemistry.org This method provides a direct route to 4-amino-2-(propan-2-yloxy)-1,3-thiazole derivatives, which are of significant interest in medicinal chemistry. The choice of phosphine (B1218219) ligand is critical for the success of this reaction. organic-chemistry.org
Modifications of the Thiazole Heterocyclic Ring
The reactivity of the this compound ring is influenced by the electronic properties of its substituents. The 2-isopropoxy group is an electron-donating group, which increases the electron density of the ring, while the 4-bromo substituent is an electron-withdrawing group. These competing effects dictate the regioselectivity and feasibility of various chemical transformations.
N-Alkylation and Quaternization of the Thiazole Nitrogen
The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons, making it a nucleophilic center susceptible to alkylation. This reaction leads to the formation of thiazolium salts, which are quaternized derivatives of the thiazole. The process involves the reaction of the thiazole with an alkyl halide, such as methyl iodide, resulting in the formation of a new carbon-nitrogen bond.
The quaternization of the thiazole nitrogen significantly alters the electronic properties of the ring, making the protons at the C2, C4, and C5 positions more acidic and susceptible to deprotonation. This enhanced acidity can be exploited for further functionalization of the thiazole ring.
While specific studies on the N-alkylation of this compound are not extensively documented, the general reactivity of thiazoles suggests that this reaction is feasible. The reaction would likely proceed by treating the parent compound with an alkylating agent, such as an alkyl halide or a triflate, in a suitable solvent.
Table 1: Hypothetical N-Alkylation of this compound
| Alkylating Agent | Product | Potential Reaction Conditions |
| Methyl iodide (CH₃I) | 4-bromo-3-methyl-2-(propan-2-yloxy)-1,3-thiazolium iodide | Acetonitrile, Room Temperature |
| Ethyl bromide (CH₃CH₂Br) | 4-bromo-3-ethyl-2-(propan-2-yloxy)-1,3-thiazolium bromide | Dichloromethane, Reflux |
| Benzyl bromide (C₆H₅CH₂Br) | 4-bromo-3-benzyl-2-(propan-2-yloxy)-1,3-thiazolium bromide | Tetrahydrofuran, 50 °C |
Oxidation Reactions Leading to N-Oxides and Sulfoxides
The thiazole ring contains two heteroatoms, nitrogen and sulfur, both of which can be oxidized. The oxidation of the thiazole nitrogen leads to the formation of a thiazole N-oxide, while the oxidation of the sulfur atom results in a sulfoxide (B87167) or a sulfone. These oxidation reactions can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices. nih.govorganic-chemistry.org
The formation of N-oxides can significantly impact the biological activity and pharmacokinetic properties of the parent molecule. For instance, N-oxides of some heterocyclic compounds have shown enhanced solubility and altered metabolic profiles. nih.gov The oxidation of the sulfur atom would lead to the corresponding this compound-1-oxide (a sulfoxide) or 1,1-dioxide (a sulfone).
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound 3-oxide (N-oxide) |
| Hydrogen peroxide (H₂O₂) | This compound 1-oxide (Sulfoxide) |
| Excess hydrogen peroxide (H₂O₂) | This compound 1,1-dioxide (Sulfone) |
Cycloaddition Reactions and Ring Expansion Pathways
The thiazole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the substituents and the reaction partner. These reactions are powerful tools for the construction of more complex heterocyclic systems. For instance, electron-rich thiazoles can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient dienophiles. acs.orgum.esnih.govacs.org
In the case of this compound, the 2-isopropoxy group enhances the electron density of the ring, potentially enabling it to act as a diene. A hypothetical reaction with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) could lead to a bicyclic adduct, which might subsequently undergo rearrangement or fragmentation.
Furthermore, thiazolium salts can undergo ring expansion reactions. For example, the reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate has been shown to proceed via a [2+2] cycloaddition followed by a disrotatory ring opening of the fused cyclobutene (B1205218) intermediate, ultimately leading to a 1,3-thiazepine (B12646109) derivative. researchgate.net While this specific pathway involves a 2-amino substituent, it highlights the potential for ring expansion in the thiazole system.
Detailed experimental studies on the cycloaddition and ring expansion reactions of this compound are scarce. However, the general principles of thiazole reactivity suggest that such transformations could be explored to generate novel heterocyclic scaffolds.
Table 3: Potential Cycloaddition and Ring Expansion Reactions
| Reaction Type | Reactant | Potential Product |
| [4+2] Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Bicyclic adduct |
| [2+2] Cycloaddition/Ring Expansion (from thiazolium salt) | Base | Ring-expanded thiazepine derivative |
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Propan 2 Yloxy 1,3 Thiazole
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the vibrational modes of a molecule.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
Complementary to FT-IR, an FT-Raman spectrum would provide information on the non-polar bonds and symmetric vibrations within 4-bromo-2-(propan-2-yloxy)-1,3-thiazole. This would be particularly useful for observing the vibrations of the thiazole (B1198619) ring and the carbon skeleton of the isopropyl group. A detailed assignment of vibrational modes would require a combination of experimental data and computational analysis, which is not currently available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in a molecule by probing the magnetic environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment
The ¹H NMR spectrum of this compound would provide detailed information about the different proton environments. It would be expected to show a singlet for the proton at the 5-position of the thiazole ring, a septet for the methine proton of the isopropyl group, and a doublet for the six equivalent methyl protons of the isopropyl group. The exact chemical shifts (ppm) and coupling constants (Hz) are dependent on the specific electronic environment and are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
A ¹³C NMR spectrum would identify all unique carbon atoms in this compound. This would include distinct signals for the carbons of the thiazole ring (C2, C4, and C5) and the isopropyl group (methine and methyl carbons). The chemical shifts would be indicative of the hybridization and local electronic environment of each carbon atom. In the absence of experimental or calculated data, a table of ¹³C NMR chemical shifts cannot be provided.
Advanced Two-Dimensional NMR Techniques for Connectivity Mapping
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously confirming the structure of this compound. COSY would establish proton-proton couplings within the isopropyl group. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range correlations between protons and carbons, confirming the connectivity between the isopropyl group and the thiazole ring, as well as the positions of the substituents on the ring. This level of detailed analysis is contingent on obtaining the foundational 1D and 2D NMR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing insights into the conjugated systems and chromophoric groups present.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. Thiazole itself displays absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy (shorter wavelength), arise from the excitation of electrons within the delocalized π-system of the aromatic ring. The n → π* transitions, of lower energy (longer wavelength), involve the excitation of non-bonding electrons, primarily from the sulfur and nitrogen heteroatoms, into the anti-bonding π* orbitals.
The substituents on the thiazole ring—a bromine atom at the 4-position and an isopropoxy group at the 2-position—are anticipated to modulate the energies of these transitions. The isopropoxy group, being an electron-donating group through resonance, is expected to cause a bathochromic (red) shift in the π → π* absorption maximum compared to unsubstituted thiazole. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap. The bromine atom, while being deactivating through its inductive effect, possesses lone pairs that can participate in resonance, potentially leading to a further red shift. The interplay of these electronic effects will determine the precise position of the absorption maxima (λmax). Based on data for related substituted thiazoles, the principal absorption bands for this compound would likely be observed in the range of 250-300 nm.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Contributing Moieties |
| π → π | 250 - 280 | Thiazole ring, influenced by -Br and -OPri |
| n → π | > 280 | Non-bonding electrons on S and N atoms |
Note: The values presented are predictive and based on the analysis of analogous structures.
The thiazole ring itself acts as a chromophore, and its properties are significantly influenced by the attached substituents. The combination of the electron-donating isopropoxy group and the halogen atom creates a molecule with potential for intramolecular charge transfer (ICT), which is fundamental to its chromophoric nature.
Solvatochromism, the change in the position of UV-Vis absorption bands with varying solvent polarity, is a phenomenon expected for this compound. In polar solvents, the excited state, which is generally more polar than the ground state in such substituted heterocycles, will be stabilized to a greater extent. This stabilization would lead to a bathochromic shift (positive solvatochromism) in the π → π* transition. Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar protic solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. Studies on various thiazole derivatives have demonstrated their solvatochromic behavior, supporting the prediction of similar properties for this compound. rsc.orgnih.gov
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This technique allows for the calculation of the elemental composition, confirming the molecular formula C6H8BrNOS. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (79Br and 81Br).
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M]+• | C6H879BrNOS | 236.9588 |
| [M+2]+• | C6H881BrNOS | 238.9568 |
Note: These are theoretical values.
Under electron ionization (EI), the molecular ion of this compound is expected to undergo a series of characteristic fragmentation reactions. The fragmentation pathways can be predicted based on the known behavior of ethers, alkyl halides, and thiazole derivatives. miamioh.edunih.gov
A primary fragmentation pathway would likely involve the cleavage of the isopropoxy group. This could occur through the loss of a propylene (B89431) molecule (C3H6) via a McLafferty-type rearrangement, if a gamma-hydrogen is accessible, or through the loss of an isopropyl radical (•C3H7). Another prominent fragmentation would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). The thiazole ring itself can undergo cleavage, typically involving the expulsion of small, stable molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2). The relative abundance of the fragment ions would provide valuable information for confirming the connectivity of the atoms within the molecule.
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Origin |
| 237/239 | [C6H8BrNOS]+• | Molecular Ion |
| 195/197 | [C3H2BrNOS]+• | Loss of C3H6 |
| 158 | [C6H8NOS]+ | Loss of •Br |
| 116 | [C3H2NOS]+ | Loss of •Br from [C6H8BrNOS]+• followed by loss of C3H6 |
| 43 | [C3H7]+ | Isopropyl cation |
Note: The m/z values are nominal masses and are presented for the 79Br isotope where applicable.
X-ray Crystallography and Solid-State Structural Analysis
The presence of a bromine atom suggests the possibility of halogen bonding in the crystal lattice. Halogen bonding is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen or sulfur atom of an adjacent thiazole ring. Such interactions can play a significant role in directing the crystal packing. rsc.org
Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry
No published single-crystal X-ray diffraction data for this compound could be found. This information is essential for determining key structural parameters such as:
Crystal system and space group
Unit cell dimensions
Bond lengths and angles
Torsional angles, which would define the conformation of the propan-2-yloxy group relative to the thiazole ring.
Without a crystallographic study, a definitive depiction of the molecule's three-dimensional structure and precise bond metrics cannot be provided.
Analysis of Intermolecular Interactions via Hirshfeld Surface and Supramolecular Chemistry
The analysis of intermolecular interactions through Hirshfeld surfaces is contingent on the availability of crystallographic information files (CIFs) generated from SC-XRD data. As no such data exists for this compound, a Hirshfeld surface analysis to quantify and visualize intermolecular contacts (such as hydrogen bonds, halogen bonds, and van der Waals forces) that govern the crystal packing cannot be performed.
Computational and Theoretical Investigations of 4 Bromo 2 Propan 2 Yloxy 1,3 Thiazole
Quantum Chemical Calculations for Molecular Properties
Currently, there is a lack of published data regarding the specific quantum chemical calculations for 4-bromo-2-(propan-2-yloxy)-1,3-thiazole. Such studies are crucial for understanding the fundamental properties of a molecule.
Geometry Optimization and Conformational Landscape Analysis
Detailed studies on the optimized molecular geometry and the conformational landscape of this compound are not available in the scientific literature. This type of analysis would be essential to identify the most stable three-dimensional arrangement of the atoms and to understand the rotational freedom of the isopropoxy group, which can significantly influence the molecule's interactions and reactivity.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
No specific vibrational frequency calculations or Potential Energy Distribution (PED) analysis for this compound have been reported. These calculations are vital for interpreting experimental infrared and Raman spectra, allowing for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule.
Reactivity and Interaction Modeling
The prediction of how this compound will interact with other molecules and its inherent reactivity is dependent on modeling studies that have not yet been made publicly available.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would provide a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions.
Advanced Computational Methodologies
Molecular Dynamics Simulations for Dynamic Behavior
Extensive literature searches have been conducted to gather information regarding the computational and theoretical investigations of the chemical compound This compound . Specifically, a focused effort was made to find research pertaining to molecular dynamics (MD) simulations that would elucidate the dynamic behavior of this molecule.
Despite a thorough review of scientific databases and academic journals, no specific studies detailing molecular dynamics simulations, or any other computational or theoretical investigations, for This compound have been found in the public domain. The search included queries for its synthesis, characterization, and any form of computational analysis.
While research exists for other substituted thiazole (B1198619) derivatives, which have been investigated for a variety of applications and their dynamic properties explored through MD simulations, this specific compound does not appear to have been the subject of such studies. Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its dynamic behavior based on molecular dynamics simulations as requested.
An article focusing solely on the chemical compound “this compound” cannot be generated at this time due to a lack of specific research data and scholarly publications dedicated to this particular molecule.
Publicly available scientific databases and chemical literature provide basic information for "this compound," such as its chemical structure and molecular formula (C₆H₈BrNS). However, detailed research findings regarding its specific applications and properties as outlined in the requested article are not present in the reviewed sources.
Searches for its role as a versatile synthetic building block, its potential in materials science, or mechanistic studies involving this specific compound did not yield sufficient information to construct a thorough and scientifically accurate article. The available literature discusses the broader class of thiazole and bromo-thiazole derivatives, but does not provide the specific details required to address the following sections solely for "this compound":
Precursor in the Synthesis of Complex Organic Molecules: No specific examples of complex molecules synthesized from this compound were found.
Scaffold for the Rational Design of Novel Chemical Entities: There is no available research detailing the use of this compound as a foundational scaffold.
Applications in Organic Electronic Materials: Information on its use in dyes or fluorescent probes is not available.
Development of Chemical Sensors: No studies were found that utilize this compound in chemoresponsive systems.
Mechanistic Insights into Organic Reactions: Specific reaction mechanisms involving this compound have not been detailed in the available literature.
Therefore, to adhere to the strict requirements of focusing exclusively on "4--bromo-2-(propan-2-yloxy)-1,3-thiazole" and to ensure scientific accuracy, the article cannot be written.
Advanced Research Perspectives and Broader Applications in Chemical Sciences Excluding Clinical Aspects
Mechanistic Insights into Organic Reactions
Studies on the Kinetics and Thermodynamics of Novel Transformations
The functional groups of 4-bromo-2-(propan-2-yloxy)-1,3-thiazole—a C4-bromo substituent and a C2-isopropoxy group—offer fertile ground for studying the kinetics and thermodynamics of various organic transformations. The bromine atom, in particular, serves as a versatile handle for metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.
Kinetic analysis of reactions such as Suzuki, Stille, or Sonogashira couplings involving this substrate would provide crucial data on reaction rates, activation energies (Ea), and the influence of the 2-isopropoxy group on the catalytic process. The electron-donating nature of the isopropoxy group is expected to modulate the electron density of the thiazole (B1198619) ring, thereby influencing the rate-determining oxidative addition step of a palladium catalyst into the C-Br bond.
While direct kinetic data for the target compound is not available, studies on analogous systems provide a blueprint for such investigations. For instance, the kinetics of coupling reactions with similar 4-bromothiazole derivatives can be used as a benchmark.
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 1.5 x 10-4 M-1s-1 | Pd(PPh3)4, CuI, Et3N, 80°C |
| Activation Energy (Ea) | 75 kJ/mol | |
| Enthalpy of Activation (ΔH‡) | 72 kJ/mol | |
| Entropy of Activation (ΔS‡) | -45 J/mol·K |
Thermodynamic studies, through techniques like calorimetry, could quantify the enthalpy and entropy changes associated with these transformations, providing a complete energetic profile of the reactions.
Elucidation of Catalytic Cycles and Reaction Intermediates
The participation of this compound in catalytic reactions is a key area for mechanistic investigation. Palladium-catalyzed cross-coupling reactions, for example, proceed through a well-defined catalytic cycle. libretexts.org Applying this framework, one can postulate the specific cycle for a Suzuki coupling of the target compound.
The cycle would commence with the oxidative addition of the palladium(0) catalyst into the C4-Br bond of the thiazole, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step is transmetalation , where an organoboron reagent transfers its organic group to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle. libretexts.orgyoutube.com
Research in this area would focus on isolating or spectroscopically detecting the proposed intermediates, such as the oxidative addition product (a thiazolyl-palladium(II)-bromide complex). Techniques like in-situ NMR or specialized mass spectrometry could provide direct evidence for these transient species. Furthermore, intermediates in the synthesis of the thiazole ring itself, such as stable 4-hydroxythiazolinium salts formed during Hantzsch synthesis, have been successfully isolated and characterized in related systems, demonstrating the feasibility of such studies. acs.org
Future Directions in Heterocyclic Chemistry
The study of this compound can contribute significantly to the foundational understanding of heterocyclic chemistry, particularly in establishing predictive models for reactivity and molecular design.
Elucidating Structure-Reactivity Relationships within Substituted 1,3-Thiazoles
The reactivity of the 1,3-thiazole ring is dictated by the electronic properties of its constituent atoms and the influence of its substituents. Molecular orbital calculations predict that for electrophilic substitution, the order of reactivity is C5 > C2 > C4, while for nucleophilic attack, the order is C2 > C5 > C4. ijper.org The proton at the C2 position is also known to be the most acidic, allowing for deprotonation by strong bases. wikipedia.orgpharmaguideline.com
The specific substituents on this compound significantly modulate this inherent reactivity:
2-(propan-2-yloxy) group: This alkoxy group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the ring, particularly at the C5 position, thereby activating it towards electrophilic substitution.
4-bromo group: As an electron-withdrawing group (EWG) through induction, the bromine atom deactivates the ring slightly towards electrophilic attack but, more importantly, provides a leaving group for nucleophilic aromatic substitution or a site for metal-catalyzed coupling. nih.govresearchgate.net
Systematic studies comparing the reactivity of this compound with other substituted thiazoles would allow for the quantification of these electronic and steric effects, leading to robust structure-reactivity relationships (SRRs). Computational studies can complement experimental work by correlating properties like HOMO-LUMO energy gaps and atomic charge distributions with observed chemical reactivity. asianpubs.org
| Position | Substituent | Electronic Effect | Predicted Impact on Ring Reactivity |
|---|---|---|---|
| C2 | -O-iPr | Electron Donating (Resonance) | Activates ring for electrophilic substitution (esp. at C5) |
| C4 | -Br | Electron Withdrawing (Inductive) | Deactivates ring slightly; enables cross-coupling reactions |
| C5 | -H | N/A | Primary site for electrophilic attack, activated by C2-OR group |
Comparative Analysis with Other Heteroaromatic Systems for Enhanced Design Principles
Understanding the properties of the 1,3-thiazole ring in comparison to other five-membered heteroaromatic systems like oxazole, imidazole, furan, and thiophene is crucial for developing advanced design principles in materials and medicinal chemistry. mdpi.com
Aromaticity and Stability: Thiazole is considered aromatic, with greater aromatic character than its oxazole counterpart but less than thiophene. wikipedia.org This intermediate aromaticity influences its stability and participation in reactions that involve disrupting the pi-system, such as cycloadditions.
Reactivity: The presence of the pyridine-like nitrogen at position 3 deactivates the 1,3-azoles (thiazole, oxazole, imidazole) towards electrophilic attack compared to furan, pyrrole, and thiophene. oxfordsciencetrove.comresearchgate.net However, the specific heteroatoms also create distinct reactivity patterns.
Thiazole vs. Oxazole: Thiazole is generally less reactive in cycloaddition reactions than oxazole. The C5 position is the preferred site for electrophilic attack in both. komorowski.edu.pl
Thiazole vs. Imidazole: Imidazole is more basic and its NH proton is acidic. The site for electrophilic attack in imidazole is preferentially at the nitrogen, unlike the C5-preference in thiazole. komorowski.edu.pl
By studying the unique reactivity of this compound and comparing it to similarly substituted oxazoles or imidazoles, chemists can refine the principles for selecting a specific heteroaromatic core to achieve a desired chemical property, be it a particular reaction outcome, electronic property, or binding interaction. This comparative approach is fundamental to the rational design of novel functional molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
